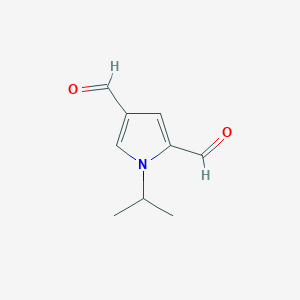
Carbamic acid, methyl-, 2-methylphenyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamic acid, methyl-, 2-methylphenyl ester: is a chemical compound with the molecular formula C9H11NO2 and a molecular weight of 165.1891 g/mol . It is also known by other names such as Carbanilic acid, o-methyl-, methyl ester and Methyl N-(o-tolyl)carbamate . This compound is a derivative of carbamic acid and is characterized by the presence of a methyl group and a 2-methylphenyl group attached to the carbamate structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Carbamic acid, methyl-, 2-methylphenyl ester typically involves the reaction of 2-methylphenyl isocyanate with methanol . The reaction proceeds under mild conditions, usually at room temperature, and results in the formation of the desired ester .
Industrial Production Methods: Industrial production of this compound can be achieved through a similar synthetic route, but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity of the product. The use of catalysts and solvents such as dimethyl sulfoxide (DMSO) or supercritical carbon dioxide can enhance the efficiency of the reaction .
Analyse Des Réactions Chimiques
Types of Reactions: Carbamic acid, methyl-, 2-methylphenyl ester undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed to produce 2-methylphenylamine and methanol .
Oxidation: The compound can undergo oxidation reactions to form corresponding carboxylic acids .
Substitution: It can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as or .
Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.
Major Products Formed:
Hydrolysis: 2-methylphenylamine and methanol.
Oxidation: Corresponding carboxylic acids.
Substitution: Various substituted carbamates depending on the nucleophile used.
Applications De Recherche Scientifique
Carbamic acid, methyl-, 2-methylphenyl ester has several applications in scientific research, including:
Mécanisme D'action
The mechanism by which Carbamic acid, methyl-, 2-methylphenyl ester exerts its effects involves the inhibition of specific enzymes. The compound interacts with the active site of the enzyme, forming a stable complex that prevents the enzyme from catalyzing its normal reaction. This inhibition can lead to various biological effects, depending on the enzyme targeted .
Comparaison Avec Des Composés Similaires
Comparison: Carbamic acid, methyl-, 2-methylphenyl ester is unique due to the position of the methyl group on the phenyl ring. This positional difference can significantly affect the compound’s reactivity and interaction with biological targets. For example, the 2-methyl group can lead to steric hindrance, affecting the compound’s ability to bind to certain enzymes compared to its 3-methyl and 4-methyl counterparts .
Propriétés
Numéro CAS |
1128-78-5 |
|---|---|
Formule moléculaire |
C9H11NO2 |
Poids moléculaire |
165.19 g/mol |
Nom IUPAC |
(2-methylphenyl) N-methylcarbamate |
InChI |
InChI=1S/C9H11NO2/c1-7-5-3-4-6-8(7)12-9(11)10-2/h3-6H,1-2H3,(H,10,11) |
Clé InChI |
JDIMVGGWYBWUIS-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1OC(=O)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[[4-(Acetylmethylamino)phenyl]amino]-1-amino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonic acid](/img/structure/B13754022.png)
![N-[2-[(4,5-Dicyano-1H-imidazol-2-YL)azo]-5-(diethylamino)phenyl]acetamide](/img/structure/B13754030.png)


![calcium;2-[carboxylatomethyl(carboxymethyl)amino]acetate](/img/structure/B13754054.png)



![N~1~,N~1~-Dimethyl-N~2~-[2-(2-methyl-2H-1,3-benzodioxol-2-yl)ethyl]ethane-1,2-diamine--hydrogen chloride (1/2)](/img/structure/B13754093.png)



